molecular formula C26H25N3O4 B2637815 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid CAS No. 2091154-26-4

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid

Cat. No. B2637815
CAS RN: 2091154-26-4
M. Wt: 443.503
InChI Key: PSMWHBJCQDKNMO-UHFFFAOYSA-N
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Description

The compound “2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid” is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, attached to a piperidine ring via a carbonyl group . The molecule also contains a pyridine ring attached to the piperidine ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. The fluorene group is a tricyclic aromatic system, while the piperidine and pyridine rings are both heterocyclic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its complex structure. For example, the presence of the aromatic fluorene group could contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

Affibody-Mediated Pretargeting for Tumor Radiotherapy

In recent studies, affibody-PNA conjugates have shown promise for targeted tumor radiotherapy. The compound’s unique structure could be explored as a linker or targeting moiety in affibody-based pretargeting strategies. For instance, combining this compound with a shorter effector probe may enhance the effectiveness of HER2-expressing tumor radiotherapy .

Bioconjugation and Click Chemistry

The presence of a piperidine ring and a carboxylic acid group makes this compound suitable for bioconjugation reactions. Researchers can functionalize it with various tags, such as fluorophores, biotin, or nanoparticles, for imaging, drug delivery, or diagnostic purposes. Additionally, the alkyne moiety could participate in click chemistry reactions, enabling site-specific modifications .

Drug Delivery Systems

The lipophilic fluorenyl group and the carboxylic acid functionality offer opportunities for designing drug delivery systems. Researchers can explore prodrug strategies by attaching therapeutic agents to this compound. The resulting prodrugs may exhibit improved solubility, stability, and targeted release profiles .

Materials Science and Surface Modification

The compound’s functional groups (carboxylic acid, piperidine, and fluorenyl) make it suitable for surface modification. Researchers can anchor it onto surfaces, such as nanoparticles, polymers, or electrodes, to enhance material properties. Potential applications include biosensors, drug-loaded nanoparticles, and functionalized electrodes for electrochemical sensing .

Chemical Biology and Enzyme Inhibition Studies

Given its unique structure, this compound could serve as a scaffold for designing enzyme inhibitors. Researchers can modify the piperidine or fluorenyl moieties to create analogs targeting specific enzymes. Such inhibitors may find applications in drug discovery, proteomics, and understanding enzymatic pathways .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific biological or chemical context in which the compound is used .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. Given its complex structure, it could potentially be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidin-1-yl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c30-25(31)17-9-12-27-24(15-17)29-13-10-18(11-14-29)28-26(32)33-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-9,12,15,18,23H,10-11,13-14,16H2,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMWHBJCQDKNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=CC(=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid

CAS RN

2091154-26-4
Record name 2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-4-carboxylic acid
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